Cas no 20790-73-2 ((2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid)
(2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-7707728
- (2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid
- 20790-73-2
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- Inchi: 1S/C5H9NO5/c1-11-5(10)3(7)2(6)4(8)9/h2-3,7H,6H2,1H3,(H,8,9)/t2-,3+/m0/s1
- InChI Key: FWKTYHCQNOTZLV-STHAYSLISA-N
- SMILES: O[C@@H](C(=O)OC)[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 163.04807239g/mol
- Monoisotopic Mass: 163.04807239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.1
- Topological Polar Surface Area: 110Ų
(2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7707728-0.05g |
(2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid |
20790-73-2 | 95% | 0.05g |
$1200.0 | 2024-05-22 | |
| Enamine | EN300-7707728-0.1g |
(2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid |
20790-73-2 | 95% | 0.1g |
$1257.0 | 2024-05-22 | |
| Enamine | EN300-7707728-0.25g |
(2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid |
20790-73-2 | 95% | 0.25g |
$1315.0 | 2024-05-22 | |
| Enamine | EN300-7707728-0.5g |
(2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid |
20790-73-2 | 95% | 0.5g |
$1372.0 | 2024-05-22 | |
| Enamine | EN300-7707728-1.0g |
(2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid |
20790-73-2 | 95% | 1.0g |
$1429.0 | 2024-05-22 | |
| Enamine | EN300-7707728-2.5g |
(2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid |
20790-73-2 | 95% | 2.5g |
$2800.0 | 2024-05-22 | |
| Enamine | EN300-7707728-5.0g |
(2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid |
20790-73-2 | 95% | 5.0g |
$4143.0 | 2024-05-22 | |
| Enamine | EN300-7707728-10.0g |
(2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid |
20790-73-2 | 95% | 10.0g |
$6144.0 | 2024-05-22 |
(2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on (2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid
Compound CAS No. 20790-73-2: (2S,3R)-2-Amino-3-Hydroxy-4-Methoxy-4-Oxobutanoic Acid
Compound CAS No. 20790-73-2, also known as (2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid, is a biologically active compound with significant potential in the fields of pharmacology and biochemistry. This compound has garnered attention due to its unique structural features and promising therapeutic applications. Recent studies have highlighted its role in various biological pathways, making it a subject of interest for researchers and pharmaceutical developers.
The chemical structure of (2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid is characterized by its chiral centers and functional groups, which contribute to its bioactivity. The presence of an amino group (-NH₂), a hydroxyl group (-OH), and a methoxy group (-OCH₃) in its structure plays a crucial role in its interactions with biological systems. These functional groups are known to influence the compound's solubility, stability, and ability to bind to target molecules, making it a versatile candidate for drug development.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2S,3R)-2-amino-3-hydroxy-4-methoxy-4-oxobutanoic acid. Researchers have explored various methodologies, including asymmetric catalysis and enzymatic reactions, to achieve high yields and enantiomeric excess. These methods not only enhance the scalability of production but also ensure the compound's purity and consistency, which are critical for its application in preclinical and clinical studies.
The biological activity of CAS No. 20790-73 has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with significant effects on reducing inflammation in animal models. Additionally, the compound has shown promise in modulating cellular signaling pathways involved in neurodegenerative diseases, such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a compelling candidate for central nervous system-related therapies.
One of the most exciting developments involving (2S,3R)-2-amino-3-hydroxy is its role in targeted drug delivery systems. By conjugating this compound with nanoparticles or liposomes, researchers have achieved enhanced drug targeting and reduced systemic toxicity. This approach has opened new avenues for treating diseases that require precise drug delivery mechanisms.
Moreover, the compound's methoxy group (-OCH₃) has been implicated in modulating its pharmacokinetic properties. Studies have shown that this group enhances the compound's bioavailability and stability in vivo, which are essential factors for its therapeutic efficacy. The hydroxyl group (-OH), on the other hand, plays a critical role in hydrogen bonding interactions with target proteins, further enhancing its binding affinity.
The amino group (-NH₂) of (2S,3R)-butanoic acid is another key feature that contributes to its bioactivity. This group enables the compound to act as a substrate for various enzymes, such as amino transferases and dehydrogenases, which are involved in metabolic pathways. Its ability to participate in these reactions makes it a valuable tool for studying enzyme kinetics and metabolic regulation.
In terms of clinical applications, CAS No. 20790 has shown potential as an adjunct therapy for chronic diseases such as diabetes and cardiovascular disorders. Its anti-inflammatory properties and ability to modulate cellular energy metabolism make it a promising candidate for addressing the underlying causes of these conditions.
Recent collaborative efforts between academic institutions and pharmaceutical companies have accelerated the development of (2S,3R)-butanoic acid into clinical trials. These trials aim to evaluate its safety profile and efficacy in treating specific indications. The results so far have been encouraging, with minimal adverse effects reported at therapeutic doses.
In conclusion,Compound CAS No. 20790 represents a significant advancement in the field of medicinal chemistry due to its unique structural features and diverse biological activities. With ongoing research focusing on optimizing its synthesis methods and expanding its therapeutic applications,(2S,3R)-butanoic acid holds great promise for improving human health through innovative drug development strategies.
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